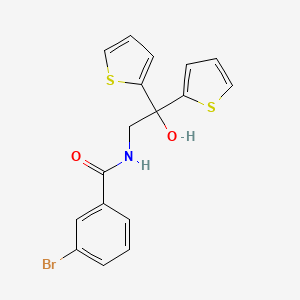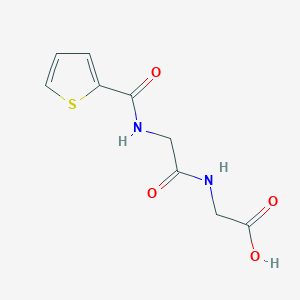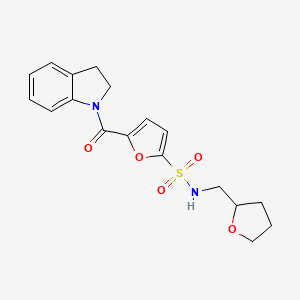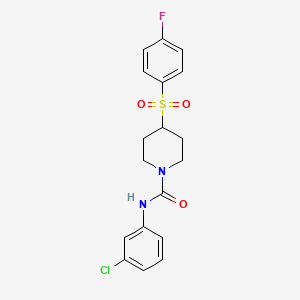![molecular formula C16H19FN4 B2517861 N-cyclopropyl-4-fluoro-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide CAS No. 1006482-06-9](/img/structure/B2517861.png)
N-cyclopropyl-4-fluoro-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-4-fluoro-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide is an organic compound with intriguing chemical properties. The molecule's structure contains a cyclopropyl group, a fluoro group, and a pyrazolyl moiety, making it a subject of interest in various fields of scientific research. The compound's specific arrangement of these functional groups allows for unique interactions and reactions that can be exploited for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-cyclopropyl-4-fluoro-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide typically involves a series of reactions starting from commercially available precursors. A common synthetic route includes the following steps:
Formation of the Pyrazolyl Group: : Reacting 1-(propan-2-yl)-1H-pyrazole with suitable reagents to introduce the desired substituents.
Cyclopropylation: : Introducing the cyclopropyl group through cyclopropanation reactions.
Fluorination: : Addition of the fluorine atom using reagents like Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
Amidation: : Combining the intermediate compounds through an amidation reaction to form the final product.
Industrial Production Methods:
For large-scale production, the process may involve:
Continuous Flow Chemistry: : Utilizing continuous flow reactors for more efficient and scalable synthesis.
Catalysis: : Employing catalysts to enhance reaction rates and yields.
Purification: : Implementing advanced purification techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, often leading to the formation of hydroxylated or ketone derivatives.
Reduction: : Reduction reactions can modify the functional groups, typically the pyrazolyl moiety.
Common Reagents and Conditions:
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Conditions may involve the use of Lewis acids like aluminum chloride or boron trifluoride.
Major Products:
The major products of these reactions depend on the specific conditions but may include hydroxylated derivatives, reduced pyrazolyl groups, and substituted benzene rings.
Scientific Research Applications
N-cyclopropyl-4-fluoro-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide has several applications:
Chemistry: : As a versatile intermediate in organic synthesis.
Biology: : Potential use in the study of biochemical pathways due to its unique functional groups.
Medicine: : Investigated for its potential as a pharmaceutical compound, particularly in targeting specific enzymes or receptors.
Industry: : Utilized in materials science for developing new materials with specific properties.
Mechanism of Action
Compared to other compounds with similar structures, such as analogs with different substituents on the pyrazolyl moiety or variations in the benzene ring, N-cyclopropyl-4-fluoro-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide is unique due to the specific arrangement of its functional groups. This uniqueness is highlighted in its enhanced stability, reactivity, and potential biological activity.
Comparison with Similar Compounds
N-cyclopropyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide (without fluoro group)
N-cyclopropyl-4-fluoro-N'-phenylbenzene-1-carboximidamide (different substitution on the pyrazolyl group)
4-fluoro-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide (absence of the cyclopropyl group)
This compound's unique properties make it a significant subject of study, contributing valuable insights across various scientific disciplines.
Properties
IUPAC Name |
N'-cyclopropyl-4-fluoro-N-(2-propan-2-ylpyrazol-3-yl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4/c1-11(2)21-15(9-10-18-21)20-16(19-14-7-8-14)12-3-5-13(17)6-4-12/h3-6,9-11,14H,7-8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERMRIKRSNJIOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)NC(=NC2CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2517779.png)
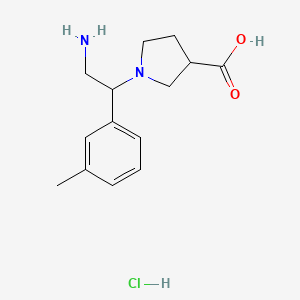
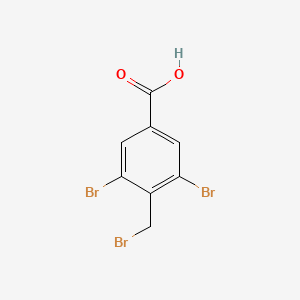


![4-tert-butyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2517786.png)
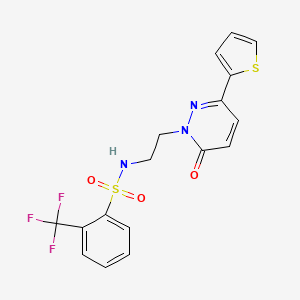
![N-(3,4-difluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2517792.png)
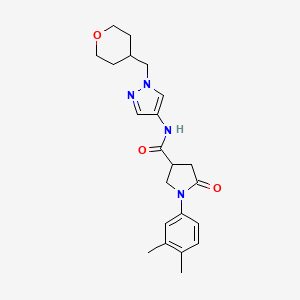
![N-ethyl-N-(3-methylphenyl)-2-[3-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2517794.png)
